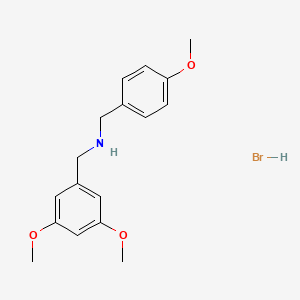
(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide
Vue d'ensemble
Description
“(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609409-23-5 . It has a molecular weight of 368.27 and its IUPAC name is (3,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine hydrobromide .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C17H21NO3.BrH/c1-19-15-6-4-13(5-7-15)11-18-12-14-8-16(20-2)10-17(9-14)21-3;/h4-10,18H,11-12H2,1-3H3;1H . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Photosensitive Protecting Groups
One application area involves the use of photosensitive protecting groups in synthetic chemistry. Compounds like 3,5-dimethoxybenzyl, which share structural similarities with the query compound, are promising for future developments due to their ability to be removed under mild, non-destructive conditions, allowing for more precise control in the synthesis of complex molecules (B. Amit, U. Zehavi, A. Patchornik, 1974).
Role in Curing of Acrylic Resins
Tertiary aromatic amines, similar in function to the query compound, serve as activators in the curing of acrylic resins, particularly in dental and bone cement applications. These compounds accelerate the polymerization process and have significant implications for biomedical materials, although their toxicity and leaching are concerns that necessitate further research (B. Vázquez, B. Levenfeld, J. S. Román, 1998).
Liquid Crystal Research
Compounds with methylene-linked liquid crystal dimers, including functionalities found in the query compound, show potential in the development of new materials with unique optical properties. These materials, which can transition into a twist-bend nematic phase, are of interest for advanced display technologies and optical devices (P. Henderson, C. Imrie, 2011).
Antioxidant Activity Analysis
Aromatic compounds, including those with methoxy groups, are analyzed for their antioxidant activity, which is crucial for applications ranging from food preservation to the development of pharmaceuticals aimed at mitigating oxidative stress-related diseases. Various analytical methods are employed to assess the antioxidant capacity of these compounds, highlighting their potential in diverse fields (I. Munteanu, C. Apetrei, 2021).
Environmental Remediation
In the context of environmental science, similar compounds are used in the treatment of organic pollutants, acting as redox mediators to enhance the efficiency of enzymatic degradation processes. This application is critical for addressing the challenges posed by recalcitrant compounds in industrial wastewater, offering a more sustainable and effective approach to pollution mitigation (Maroof Husain, Q. Husain, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-19-15-6-4-13(5-7-15)11-18-12-14-8-16(20-2)10-17(9-14)21-3;/h4-10,18H,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUKIDBFTJLWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC(=C2)OC)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



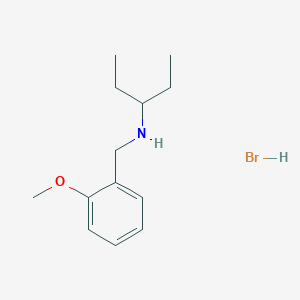
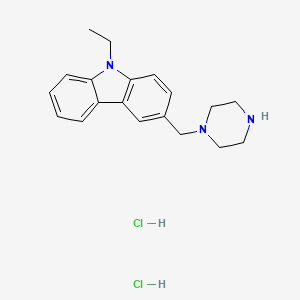
amine hydrochloride](/img/structure/B3107400.png)
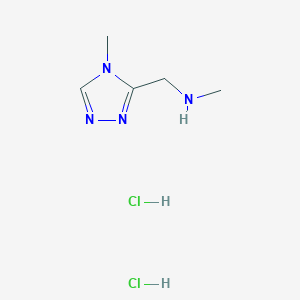
![[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride](/img/structure/B3107414.png)
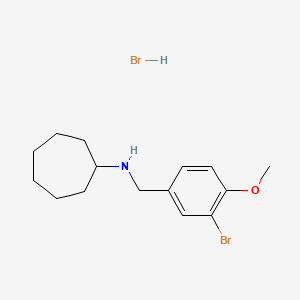
amine hydrobromide](/img/structure/B3107423.png)
amine hydrobromide](/img/structure/B3107427.png)
![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3107441.png)
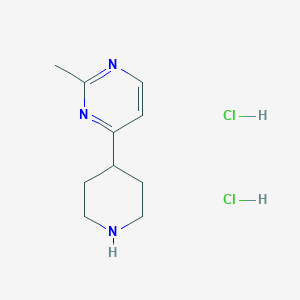
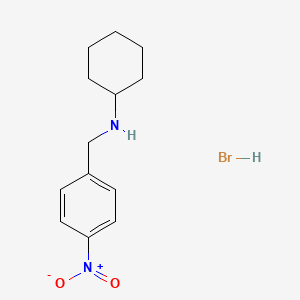
![3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107464.png)
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/structure/B3107472.png)
amine hydrobromide](/img/structure/B3107488.png)